molecular formula C13H17BrN2O B4541002 N-(2-bromophenyl)-4-methylpiperidine-1-carboxamide

N-(2-bromophenyl)-4-methylpiperidine-1-carboxamide

Cat. No.: B4541002
M. Wt: 297.19 g/mol
InChI Key: CKQUYRNKGRAZCK-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-methylpiperidine-1-carboxamide: is a chemical compound that belongs to the class of piperidine carboxamides It features a bromophenyl group attached to the nitrogen atom of the piperidine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-4-methylpiperidine-1-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)-4-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-bromophenyl)-4-methylpiperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions or hydrogen bonding with target proteins, while the piperidine ring provides structural stability and enhances binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • N-(4-bromophenyl)-4-methylpiperidine-1-carboxamide
  • N-(2-chlorophenyl)-4-methylpiperidine-1-carboxamide
  • N-(2-bromophenyl)-4-ethylpiperidine-1-carboxamide

Comparison: N-(2-bromophenyl)-4-methylpiperidine-1-carboxamide is unique due to the presence of the bromine atom at the ortho position of the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs with different substituents or positions, this compound may exhibit distinct biological activities and chemical reactivity, making it a valuable candidate for specific applications .

Properties

IUPAC Name

N-(2-bromophenyl)-4-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-10-6-8-16(9-7-10)13(17)15-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQUYRNKGRAZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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